molecular formula C28H25N3O4S B6482324 N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide CAS No. 895646-31-8

N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide

Cat. No.: B6482324
CAS No.: 895646-31-8
M. Wt: 499.6 g/mol
InChI Key: NYPIPFDCXVUAAM-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a synthetic compound featuring a complex tricyclic core with an 8-oxa-3,5-diazatricyclo framework. Its structure includes a 4-ethoxyphenyl substituent at position 5 of the tricyclic system and a 3,4-dimethylphenylacetamide group linked via a sulfanyl bridge. The ethoxy and dimethylphenyl moieties likely influence its physicochemical properties, such as lipophilicity and solubility, which are critical for bioavailability and target engagement.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-4-34-21-13-11-20(12-14-21)31-27(33)26-25(22-7-5-6-8-23(22)35-26)30-28(31)36-16-24(32)29-19-10-9-17(2)18(3)15-19/h5-15H,4,16H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPIPFDCXVUAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The compound’s closest structural analogue is 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide (CAS 923157-68-0) (). Differences include:

  • Substituent at position 5 : Ethyl (CAS compound) vs. 4-ethoxyphenyl (target compound).
  • Acetamide group : 3-methoxyphenyl (CAS) vs. 3,4-dimethylphenyl (target).

These modifications impact electronic properties, steric bulk, and hydrogen-bonding capacity, which are critical for target selectivity and potency.

Physicochemical and Bioactivity Comparison

Property Target Compound CAS 923157-68-0
Molecular Weight ~525 g/mol (estimated) ~495 g/mol
LogP (Lipophilicity) Higher (due to ethoxyphenyl) Moderate (ethyl group)
Solubility (aqueous) Likely low (hydrophobic substituents) Moderate (smaller substituents)
Putative Targets Enzymes with hydrophobic binding pockets Similar tricyclic core targets
Synthetic Accessibility Complex (multiple substituents) Moderately complex

In contrast, the ethyl group in CAS 923157-68-0 may confer better solubility but weaker target affinity.

Mechanistic Insights from Structural Similarity

Park et al. (2023) demonstrated that compounds with shared scaffolds exhibit overlapping mechanisms of action (MOAs) (). For example, oleanolic acid and hederagenin—structurally similar triterpenoids—show congruent protein targets and transcriptome responses. Applying this principle to the target compound and its analogues:

  • Tricyclic Core : The 8-oxa-3,5-diazatricyclo framework likely interacts with ATP-binding pockets or redox-sensitive enzymes, as seen in other tricyclic drug candidates.
  • Sulfanyl Bridge : This moiety may facilitate covalent bonding with cysteine residues in target proteins, enhancing inhibitory effects ().

Computational and Experimental Validation

Molecular Docking and DFT Analysis

Studies on azo compounds () highlight the utility of density functional theory (DFT) and docking simulations to predict reactivity and binding modes. For the target compound:

  • DFT Predictions : The ethoxyphenyl group may exhibit higher electron-donating capacity than the ethyl group, stabilizing charge-transfer interactions in enzyme active sites.
  • Docking Results : Similar tricyclic compounds show affinity for kinases and cytochrome P450 enzymes, suggesting analogous targets for the target compound .

Transcriptome and Systems Pharmacology

Park et al. (2023) utilized transcriptome data to confirm MOAs of structurally similar compounds. Applying such methods to the target compound could reveal shared pathways with its analogues, such as oxidative stress response or apoptosis regulation .

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